O-(1-Chloroethyl) S-Phenyl Thiocarbonate is a chemical compound characterized by the presence of a chloroethyl group attached to a thiocarbonate functional group, specifically bonded to a phenyl group. Its molecular formula is CHClOS, with a molecular weight of approximately 168.64 g/mol. This compound is part of the thiocarbonate family, which are derivatives of carbonic acid where one or more oxygen atoms are replaced by sulfur atoms. The presence of the chloroethyl moiety enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.
Research indicates that compounds within the thiocarbonate class, including O-(1-Chloroethyl) S-Phenyl Thiocarbonate, exhibit moderate biological activity. Some notable points include:
The synthesis of O-(1-Chloroethyl) S-Phenyl Thiocarbonate typically involves the reaction of benzenethiol with 1-chloroethyl chloroformate. The general procedure includes:
O-(1-Chloroethyl) S-Phenyl Thiocarbonate has several applications across different fields:
Interaction studies involving O-(1-Chloroethyl) S-Phenyl Thiocarbonate focus on its reactivity with biological molecules:
O-(1-Chloroethyl) S-Phenyl Thiocarbonate shares structural similarities with other thiocarbonates but exhibits unique features due to its chloroethyl substituent. Below is a comparison with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| O-(1-Chloroethyl) S-Methyl Thiocarbonate | CHClOS | Methyl instead of phenyl; different reactivity |
| O-(1-Chloroethyl) S-Ethyl Thiocarbonate | CHClOS | Ethyl group; potentially different biological activity |
| Phenyl Thiocyanate | CHNS | Lacks chloroethyl; used in organic synthesis |
The uniqueness of O-(1-Chloroethyl) S-Phenyl Thiocarbonate lies in its specific combination of a chloroethyl group with a phenyl thiol moiety, which enhances its electrophilicity and potential applications in drug development compared to other similar compounds.
Thiocarbonates, derivatives of carbonic acid where one or more oxygen atoms are replaced by sulfur, have been studied since the early 20th century for their versatility in organic reactions. The general structure $$ \text{R-O-C(=S)-S-R'} $$ allows for diverse substitutions, enabling applications as intermediates in pesticide synthesis, vulcanization accelerators, and polymer modifiers. Early work focused on symmetrical thiocarbonates, but asymmetric variants like O-(1-chloroethyl) S-phenyl thiocarbonate emerged later as tools for studying steric and electronic effects in nucleophilic substitution reactions.
The introduction of chloroethyl groups into thiocarbonates, as seen in O-(1-chloroethyl) S-ethyl thiocarbonate (CAS 101506-43-8), marked a shift toward exploring halogenated analogs for enhanced reactivity. However, the phenyl substitution in O-(1-chloroethyl) S-phenyl thiocarbonate introduces aromaticity, altering solubility and stability compared to alkyl-substituted counterparts.
The molecular structure of O-(1-chloroethyl) S-phenyl thiocarbonate combines a 1-chloroethyl group ($$ \text{ClCH}2\text{CH}2\text{O} $$) and a phenylthio moiety ($$ \text{PhS} $$) linked via a thiocarbonate bridge ($$ \text{-O-C(=S)-S-} $$). Key structural features include:
The SMILES notation $$ \text{ClC(C)OC(=S)SPh} $$ succinctly captures this configuration, highlighting the spatial arrangement critical to its chemical behavior.